(1Z)-N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride
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Overview
Description
(1Z)-N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C10H12ClNO4 It is known for its unique structure, which includes a benzenecarboximidoyl chloride core with three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride typically involves the reaction of 2,4,6-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pressure control is common to maintain consistency and safety during the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(1Z)-N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z)-N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target’s activity. The pathways involved often include the formation of reactive intermediates that facilitate these interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarboximidoyl chloride, N-hydroxy-2-methyl-6-nitro-
- Benzenecarboximidoyl chloride, N-hydroxy-2,4-dichloro-
Uniqueness
(1Z)-N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
(1Z)-N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-14-6-4-7(15-2)9(10(11)12-13)8(5-6)16-3/h4-5,13H,1-3H3/b12-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFOGWONOCLQBD-BENRWUELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=NO)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C(=N/O)/Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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